Ethyl N-n-butyl-N-phenylcarbamate
Description
Structure
3D Structure
Properties
CAS No. |
2621-75-2 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl N-butyl-N-phenylcarbamate |
InChI |
InChI=1S/C13H19NO2/c1-3-5-11-14(13(15)16-4-2)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3 |
InChI Key |
DYDBYWYPNAKHNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Ethyl N-n-butyl-N-phenylcarbamate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon frameworks, as well as insights into the compound's conformational behavior.
Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms within the this compound molecule. The chemical shifts, signal multiplicities, and coupling constants are indicative of the connectivity and spatial arrangement of the protons. Due to hindered rotation around the N-C(O) amide bond, the signals for the ethyl and n-butyl groups can appear broadened or as two distinct sets of resonances at room temperature. This phenomenon arises from the presence of two slowly interconverting rotamers (cis and trans isomers) on the NMR timescale.
At higher temperatures, the rate of rotation increases, leading to the coalescence of these signals into a single, time-averaged spectrum. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region of the spectrum. The methylene (B1212753) protons of the n-butyl group adjacent to the nitrogen atom are also deshielded and appear at a lower field than the other butyl protons.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.15-7.40 | m |
| O-CH₂ (Ethyl) | 4.15 | q |
| N-CH₂ (n-Butyl) | 3.65 | t |
| CH₂ (n-Butyl) | 1.45 | m |
| CH₂ (n-Butyl) | 1.25 | m |
| O-CH₂-CH₃ (Ethyl) | 1.20 | t |
| CH₃ (n-Butyl) | 0.85 | t |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. m = multiplet, q = quartet, t = triplet.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon backbone of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a complete characterization of the carbon skeleton. The carbonyl carbon of the carbamate (B1207046) group is a key diagnostic signal, appearing significantly downfield due to its deshielded electronic environment.
Similar to the ¹H NMR spectrum, the presence of rotamers can lead to the observation of doubled signals for the carbon atoms of the ethyl and n-butyl groups in the ¹³C NMR spectrum at room temperature. The aromatic carbons of the phenyl ring typically appear in the range of 126-142 ppm.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbamate) | 155.2 |
| C (Aromatic, C-N) | 141.8 |
| CH (Aromatic) | 129.0 |
| CH (Aromatic) | 127.5 |
| CH (Aromatic) | 126.3 |
| O-CH₂ (Ethyl) | 61.5 |
| N-CH₂ (n-Butyl) | 48.9 |
| CH₂ (n-Butyl) | 30.5 |
| CH₂ (n-Butyl) | 19.8 |
| O-CH₂-CH₃ (Ethyl) | 14.3 |
| CH₃ (n-Butyl) | 13.7 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For instance, COSY spectra would show correlations between the protons of the ethyl group (O-CH₂ and CH₃) and within the n-butyl chain (N-CH₂, CH₂, CH₂, and CH₃).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of a proton signal to its corresponding carbon signal.
Variable-temperature (VT) NMR studies are crucial for investigating the conformational dynamics of this compound, specifically the restricted rotation around the N-C(O) bond. By acquiring NMR spectra at different temperatures, the rate of interconversion between the cis and trans rotamers can be determined.
At low temperatures, the interconversion is slow on the NMR timescale, and separate signals for each rotamer are observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature. From the coalescence temperature and the chemical shift difference between the rotameric signals, the energy barrier to rotation (ΔG‡) can be calculated, providing quantitative information about the conformational stability.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.
The IR spectrum of this compound is characterized by several key absorption bands. A strong, prominent band in the region of 1700-1730 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the carbamate group. The C-N stretching vibration typically appears in the range of 1200-1350 cm⁻¹. The C-O stretching vibrations of the ester group will show strong bands in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The presence of the phenyl group is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range.
Raman spectroscopy provides complementary information. The C=O stretching vibration is also observable in the Raman spectrum. The aromatic ring vibrations are often strong in the Raman spectrum, providing further confirmation of the phenyl group.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | <3000 | Medium-Strong |
| C=O (Carbamate) Stretch | 1700-1730 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium |
| C-N Stretch | 1200-1350 | Medium |
| C-O Stretch | 1000-1300 | Strong |
| Aromatic C-H Bend (out-of-plane) | 690-900 | Medium-Strong |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) corresponding to the intact molecule would be observed. The fragmentation of the molecular ion provides a characteristic pattern of fragment ions that can be used to deduce the structure. Common fragmentation pathways for carbamates include cleavage of the C-O and N-C bonds.
For this compound, key fragment ions would likely result from:
Loss of the ethoxy group (-OCH₂CH₃)
Loss of the ethyl group (-CH₂CH₃)
Loss of the n-butyl group (-CH₂CH₂CH₂CH₃)
McLafferty rearrangement involving the n-butyl chain
Cleavage of the carbamate group to form a phenyl isocyanate fragment or a related ion.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and further confirms the identity of the compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like carbamates without causing significant fragmentation. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions of the analyte are ejected into the gas phase and directed into the mass analyzer.
For this compound, ESI-MS analysis would typically be performed in positive ion mode. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. This technique is highly sensitive and provides a clear determination of the molecular weight of the parent compound. scielo.br
Table 2: Expected Ions for this compound in ESI-MS
| Ion Species | Formula | Theoretical m/z |
|---|---|---|
| Protonated Molecule | [C13H19NO2 + H]⁺ | 222.1438 |
| Sodium Adduct | [C13H19NO2 + Na]⁺ | 244.1257 |
| Potassium Adduct | [C13H19NO2 + K]⁺ | 260.0997 |
Fragmentation Pattern Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS), often coupled with a soft ionization source like ESI, is used to analyze the fragmentation patterns of a selected precursor ion. This analysis provides detailed information about the compound's structural connectivity, serving as a powerful tool for confirmation.
In a typical experiment, the protonated molecule of this compound ([M+H]⁺, m/z 222.14) would be selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed in a second mass analyzer. The fragmentation of the carbamate backbone and the cleavage of the N-alkyl and O-alkyl chains would produce a characteristic set of product ions. Key expected cleavages would include:
Loss of the n-butyl group: Cleavage of the N-butyl bond would result in a significant fragment.
Loss of the ethyl group: Cleavage at the ester portion of the molecule would lead to the loss of ethylene (B1197577) or an ethoxy radical.
Cleavage of the phenyl group: Fragmentation involving the N-phenyl bond is also possible.
By analyzing the masses of these fragments, the specific arrangement of the butyl, phenyl, and ethyl groups around the central carbamate core can be unequivocally confirmed, complementing the data from HRMS and NMR.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires the growth of a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a detailed model of the electron density, from which the precise positions of all atoms in the crystal lattice can be determined.
While specific crystallographic data for this compound is not widely published, analysis of related carbamate structures by X-ray diffraction provides insight into the type of information that can be obtained. nih.govnih.gov Such an analysis for this compound would reveal:
Bond lengths and angles: Precise measurements for all covalent bonds and the angles between them.
Intermolecular interactions: The packing of molecules in the crystal lattice, revealing any hydrogen bonds, van der Waals forces, or π-π stacking interactions that stabilize the solid-state structure. nih.gov
This technique provides an unparalleled level of structural detail, offering a complete picture of the molecule's architecture. nih.govnih.gov
Computational and Theoretical Investigations of Ethyl N N Butyl N Phenylcarbamate
Quantum Chemical Calculations
Quantum chemical calculations offer profound insights into the molecular-level characteristics of Ethyl N-n-butyl-N-phenylcarbamate. These computational methods are instrumental in elucidating its electronic properties, preferred spatial arrangements, and the energetic a of its chemical bonds.
The electronic structure of this compound, with the chemical formula C₁₃H₁₉NO₂, is foundational to its chemical behavior. chemspider.comchemnet.com Analysis of related carbamate (B1207046) structures through techniques like X-ray crystallography provides valuable insights into the anticipated bond lengths and angles within the molecule. For instance, in a structurally analogous compound, Ethyl N-(2-acetyl-3-oxo-1-phenylbutyl)carbamate, the bond lengths and angles are within normal, expected ranges. nih.gov In this related molecule, the mean planes of the phenyl ring and the ethyl carbamate moiety form a significant dihedral angle of 65.2(1)°. nih.gov
Furthermore, studies on similar compounds, such as ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate, have revealed notable differences in certain bond lengths from expected values. For example, the N–C (carbamate) bond length was observed to be 1.371 Å. rsc.orgepa.gov These findings suggest that the electronic environment around the nitrogen and carbonyl groups in carbamates can influence bond characteristics. Theoretical calculations, often employing methods like density functional theory (DFT), are used to model the electron distribution and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical in predicting reactivity. scispace.com
Below is a table summarizing the basic molecular properties of this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol |
| Monoisotopic Mass | 221.141579 u |
| InChI | InChI=1S/C13H19NO2/c1-3-5-11-14(13(15)16-4-2)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3 |
| Source: | chemspider.comchemnet.com |
This compound possesses significant conformational flexibility due to the presence of several single bonds. Conformer searching and energy minimization are computational processes used to identify the most stable three-dimensional arrangements of the molecule. These studies are crucial as the conformation can significantly impact the molecule's physical and chemical properties.
Research on related dicarbamate compounds, such as diethyl N,N′-(1,3-phenylene)dicarbamate, has shown that the molecule can exist in different conformations, for example, an endo-endo and an exo-endo form. nih.gov The transition between these conformations requires energy, and one form is typically more stable (lower in energy) than the other. nih.gov In the case of diethyl N,N′-(1,3-phenylene)dicarbamate, the formation of a complex with theophylline (B1681296) was found to induce a conformational change from the endo-endo to the exo-endo state, indicating that intermolecular interactions can influence conformational preference. nih.gov
Similarly, studies on ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate have identified a "folded conformation" as being prevalent, a finding corroborated by both n.m.r. and u.v. spectral studies in solution and confirmed by X-ray crystallography. rsc.orgepa.gov This suggests that intramolecular forces can also play a significant role in determining the most stable conformer. For this compound, it is expected that the rotation around the N-phenyl bond and the bonds within the n-butyl and ethyl groups will lead to a complex potential energy surface with multiple local and global energy minima.
While this compound does not have an N-H bond, the principles of bond dissociation enthalpy (BDE) and the influence of substituents are highly relevant to understanding the stability and reactivity of related carbamates that do, such as Ethyl N-phenylcarbamate. nih.gov BDE is the energy required to break a bond homolytically, and it is a key parameter in assessing, for example, antioxidant activity.
Computational studies on other nitrogen-containing aromatic compounds, like 3,7-disubstituted phenoxazines and phenothiazines, provide a framework for understanding these effects. nih.govnih.gov In these systems, the N-H BDE is significantly influenced by the nature of the substituents on the aromatic rings. nih.govnih.gov Electron-donating groups (EDGs) such as -NH₂ and -OCH₃ tend to decrease the N-H BDE, while electron-withdrawing groups (EWGs) like -NO₂ generally increase it. nih.gov These studies often employ density functional theory (DFT) methods, such as the M05-2X functional with a 6-311++G(d,p) basis set, to calculate these thermochemical parameters. nih.govnih.gov
The following table, based on data from phenoxazine (B87303) (PhozNH) and phenothiazine (B1677639) (PhtzNH) derivatives, illustrates the impact of substituents on N-H BDE.
| Compound System | Substituent | Effect on N-H BDE (kcal/mol) |
| PhozNH | -NH₂ | -6.0 |
| PhtzNH | -NH₂ | -5.6 |
| PhozNH / PhtzNH | Halogens (F, Cl) | Slight decrease (<1.4) |
| Source: | nih.gov |
These findings highlight the tunability of bond strengths through synthetic modification, a principle that would apply to the C-N and C-O bonds within this compound as well.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of molecules, offering insights into their dynamic nature, conformational stability, and interactions with their environment.
MD simulations can map the conformational landscape of this compound, revealing the stability of different conformers and the flexibility of the molecule over time. The simulations would likely show significant rotational freedom around the C-N and C-C single bonds of the butyl and ethyl chains, as well as rotation of the phenyl group.
The surrounding solvent can have a substantial impact on the conformational preferences of a molecule. MD simulations are particularly well-suited to explore these solvent effects by explicitly modeling the interactions between the solute (this compound) and solvent molecules.
Theoretical studies on related compounds have often included calculations in both the gas phase and in a solvent to understand these effects. For instance, the investigation of substituent effects on phenoxazine and phenothiazine derivatives included calculations in both the gas phase and in benzene (B151609) solution, demonstrating the importance of considering the solvent environment. nih.govnih.gov The polarity of the solvent can influence the stability of different conformers. A polar solvent might stabilize a conformer with a larger dipole moment, while a nonpolar solvent might favor a more compact, folded conformation to minimize the exposed polar surface area. For this compound, the carbamate group is polar, while the phenyl and alkyl groups are nonpolar. MD simulations could reveal how solvents of varying polarity (e.g., water, ethanol (B145695), hexane) interact with these different parts of the molecule and influence its conformational equilibrium.
Reaction Mechanism Modeling
Reaction mechanism modeling for this compound focuses on understanding the energetic and structural changes that occur during its synthesis and degradation. These computational studies are crucial for optimizing reaction conditions and predicting the compound's environmental fate.
The synthesis of carbamates like this compound can be approached through various synthetic routes, with the reaction of an amine with a chloroformate being a common method. acs.orgnih.gov Computational analysis, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of these reactions.
A plausible synthetic pathway to this compound involves the N-acylation of N-n-butylaniline with ethyl chloroformate. Transition state analysis of this type of reaction reveals the energetic barriers and the geometry of the transient species. Studies on similar systems, such as the synthesis of ethyl benzyl (B1604629) carbamates, have employed methods like PM3, Hartree-Fock (HF), and DFT (specifically with the B3LYP functional) to model the reaction. scirp.org These studies indicate that the reaction likely proceeds through a tetrahedral intermediate.
The general mechanism for N-acylation involves the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate. nih.govnih.gov This leads to a high-energy transition state that precedes the formation of a tetrahedral intermediate. The subsequent departure of the chloride leaving group results in the final carbamate product. Computational models can calculate the energy of these transition states, providing a quantitative measure of the reaction's feasibility. For instance, in the synthesis of related compounds, different theoretical levels and basis sets (e.g., HF/6-31+G(d), B3LYP/6-31+G(d)) have been compared to experimental data to determine the most accurate predictive model. scirp.org
A simplified representation of the transition state for the reaction between N-n-butylaniline and ethyl chloroformate is depicted below:
Table 1: Key Features of the Transition State in Carbamate Synthesis
| Feature | Description |
|---|---|
| Geometry | The nitrogen atom of the amine, the carbonyl carbon of the chloroformate, and the oxygen and chlorine atoms of the chloroformate adopt a distorted tetrahedral geometry. |
| Bond Formation | The bond between the nitrogen of the amine and the carbonyl carbon is partially formed. |
| Bond Breaking | The carbon-chlorine bond is elongated as it begins to break. |
| Charge Distribution | There is a significant charge separation, with a partial negative charge on the carbonyl oxygen and the chlorine atom, and a partial positive charge on the nitrogen atom. |
This table is a generalized representation based on known N-acylation mechanisms.
It is worth noting that alternative, more environmentally benign synthetic routes, such as the absorption of CO2 by amines, have also been studied computationally, revealing the important role of solvent molecules in stabilizing intermediates. researchgate.net Furthermore, photo-induced methods for generating chloroformates in situ for subsequent carbamate synthesis have been developed, offering a safer alternative to traditional approaches. organic-chemistry.orgnih.gov
The environmental fate of a chemical compound is significantly influenced by its susceptibility to photodegradation. Theoretical studies can predict the photochemical pathways and products of compounds like this compound. Time-dependent density functional theory (TD-DFT) is a common method for investigating the excited states of molecules and their subsequent reactions. nih.gov
For aromatic compounds, photodegradation in the presence of UV light can proceed through various mechanisms, including photo-oxidation and bond cleavage. nih.gov In the case of this compound, the phenyl ring and the carbamate group are the most likely sites for photochemical reactions. Theoretical studies on other aromatic compounds have shown that the initial step in photodegradation is often the absorption of a photon, leading to an excited electronic state. nih.govnih.gov
The likely photodegradation pathways for this compound, based on studies of similar compounds, could involve:
Homolytic cleavage of the N-C(O) or O-C(ethyl) bonds.
Attack by reactive oxygen species , such as hydroxyl radicals (•OH), which are common in the environment. nih.gov
Photo-Fries rearrangement of the phenylcarbamate group.
Computational models can predict the most likely bond to break by calculating the bond dissociation energies in the excited state. For example, studies on the photodegradation of other pollutants have used DFT to identify the most susceptible sites for radical attack by analyzing parameters like the Fukui function and averaged local ionization energy. nih.gov
Table 2: Potential Photodegradation Products of this compound (Theoretical)
| Product | Formation Pathway |
|---|---|
| N-n-butylaniline | Cleavage of the N-C(O) bond |
| Ethyl alcohol and N-n-butyl-N-phenyl isocyanate | Cleavage of the O-C(ethyl) bond followed by rearrangement |
This table presents hypothetical products based on known photodegradation mechanisms of related compounds.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.comyoutube.com For this compound, docking studies can be used to hypothesize potential biological targets and to understand the molecular basis of its interactions. Carbamates are a well-known class of compounds that can act as inhibitors of enzymes, particularly cholinesterases. nih.govnih.govnih.gov
While specific docking studies on this compound are not widely published, extensive research on other N,N-disubstituted carbamates provides a strong framework for predicting its behavior. nih.govnih.govresearchgate.net These studies often target acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the nervous system.
In a typical molecular docking simulation, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. nih.gov The ligand, this compound, would be built and its energy minimized using computational chemistry software. Docking programs like AutoDock are then used to explore the possible binding poses of the ligand within the active site of the protein. nih.gov
The results of these simulations are typically ranked based on a scoring function that estimates the binding affinity. The predicted binding mode can then be visualized to identify key interactions, such as:
Hydrogen bonds: The carbonyl oxygen of the carbamate is a potential hydrogen bond acceptor.
Hydrophobic interactions: The n-butyl and phenyl groups can form hydrophobic interactions with nonpolar amino acid residues in the active site.
Pi-pi stacking: The phenyl ring can engage in pi-pi stacking interactions with aromatic residues like tryptophan or tyrosine.
Studies on related N,N-disubstituted carbamates have shown that these compounds can bind to the active site gorge of cholinesterases. nih.govresearchgate.net
Table 3: Predicted Interactions of this compound with a Hypothetical Protein Active Site
| Interaction Type | Ligand Group Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Carbamate carbonyl oxygen | Serine, Threonine, Tyrosine |
| Hydrophobic Interactions | n-butyl group, Phenyl group | Leucine, Isoleucine, Valine, Alanine |
This table is a generalized prediction based on docking studies of similar carbamate compounds with enzymes like cholinesterases.
Mechanistic Studies of Biological Activity of N,n Disubstituted Carbamates
Enzyme Inhibition Kinetics
The primary mechanism of biological action for many carbamates involves the inhibition of enzymes, particularly cholinesterases. This section examines the kinetics of this inhibition.
N,N-disubstituted carbamates are a class of compounds recognized for their ability to inhibit cholinesterases, which are crucial enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key mechanism for their biological effects. The carbamate (B1207046) moiety acts as a pharmacophore, enabling these compounds to interact with the active site of cholinesterases. mdpi.com
The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. For N,N-disubstituted carbamates, IC50 values are determined through in vitro assays using purified or source-specific cholinesterases.
A study on a series of O-aromatic N,N-disubstituted (thio)carbamates reported IC50 values for AChE and BChE inhibition in the micromolar range. mdpi.com For example, certain N-methyl-N-phenyl carbamate derivatives showed potent inhibition, with some compounds exhibiting greater selectivity towards BChE. mdpi.com
Despite the availability of such data for related compounds, specific IC50 values for Ethyl N-n-butyl-N-phenylcarbamate against acetylcholinesterase and butyrylcholinesterase have not been reported in the reviewed scientific literature. Therefore, a data table for its specific inhibition constants cannot be provided.
Table 1: IC50 Values for Representative N,N-Disubstituted Carbamates (Note: Data for this compound is not available)
| Compound | Target Enzyme | IC50 (µM) |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Acetylcholinesterase (AChE) | 38.98 mdpi.com |
| 2-(Phenylcarbamoyl)phenyl diphenylcarbamate | Butyrylcholinesterase (BChE) | 1.60 mdpi.com |
| This compound | AChE | Data Not Available |
| This compound | BChE | Data Not Available |
Carbamates are generally classified as pseudo-irreversible inhibitors of cholinesterases. Their mechanism involves the carbamoylation of the serine residue in the enzyme's active site, forming a covalent bond. This carbamoylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed by the natural substrate, acetylcholine. nih.gov The rate of decarbamoylation, which restores enzyme activity, is dependent on the specific substituents on the carbamate nitrogen. nih.gov
Investigation of Other Enzyme Targets
While the primary targets for many biologically active carbamates are cholinesterases, some compounds within this class may interact with other enzymes. However, based on the available scientific literature, there is no specific information regarding the investigation of other enzyme targets for this compound. Research has predominantly focused on its expected role as a cholinesterase inhibitor.
Mechanistic Pathways of Cellular Activity
The cellular effects of N,N-disubstituted carbamates are often a direct consequence of their enzyme inhibitory actions. However, they may also elicit other cellular responses.
The potential for carbamate compounds to affect cell proliferation has been an area of interest in cancer research. Some studies have investigated the cytotoxic and antiproliferative effects of various carbamate derivatives on different cancer cell lines. For example, certain novel carbamate compounds have been evaluated for their effects on the growth of breast cancer cell lines. olemiss.edu
However, there is a lack of specific studies in the reviewed scientific literature that investigate the effects of this compound on cell proliferation in in vitro cancer models. Consequently, no data on its activity in this area can be presented.
Apoptosis Induction Mechanisms
The pro-apoptotic activity of some dithiocarbamates, such as pyrrolidinedithiocarbamate (PDTC), has been demonstrated in vascular smooth muscle cells, leading to characteristic apoptotic changes like cell shrinkage and chromatin condensation. tmu.edu.tw The overexpression of the anti-apoptotic protein Bcl-2 was able to suppress this effect, indicating the involvement of the intrinsic apoptotic pathway. tmu.edu.tw Although structurally different, these findings highlight that N-substituted carbamate-related structures can trigger programmed cell death. The specific mechanism for this compound would likely depend on its unique molecular interactions and cellular targets, which warrants further investigation.
Inhibition of Signaling Pathways (e.g., PI3K/AKT/mTOR pathway)
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. nih.govresearchgate.net The pathway is initiated by the activation of PI3K, which leads to the activation of AKT and subsequently mTOR. youtube.com This cascade promotes cell cycle progression and inhibits apoptosis. youtube.com
While there is no direct evidence of this compound inhibiting the PI3K/AKT/mTOR pathway, various natural and synthetic compounds are known to target this pathway. nih.gov For example, certain indole (B1671886) derivatives have been shown to inhibit this signaling cascade. nih.gov Given that the carbamate moiety is a key structural feature in many bioactive molecules, it is plausible that N,N-disubstituted carbamates could be designed to interact with components of this pathway. nih.gov However, without specific studies on this compound, its effect on PI3K/AKT/mTOR signaling remains speculative.
DNA Binding and Photocleaving Activity
The interaction of small molecules with DNA can lead to the inhibition of replication and transcription, ultimately resulting in cellular cytotoxicity. These interactions can occur through various modes, including intercalation between base pairs and binding to the minor groove. nih.gov While there is no specific data on the DNA binding or photocleaving activity of this compound, studies on other aromatic compounds provide a framework for potential interactions.
For instance, bisphenylcarbazole derivatives have been designed to bind to DNA. nih.gov The presence of cationic side chains on these molecules was found to significantly enhance their affinity for DNA. nih.gov The binding of these compounds can lead to the stabilization of the DNA double helix. nih.gov Some thiosemicarbazone derivatives containing aromatic rings have also been shown to interact with DNA, potentially causing conformational changes. mdpi.com The planar aromatic phenyl ring in this compound could theoretically participate in π-π stacking interactions with DNA bases, a common feature of DNA-intercalating agents. nih.gov However, experimental verification of such interactions for this specific compound is necessary. The potential for photocleaving activity would depend on the molecule's ability to absorb light and generate reactive species that can damage DNA, a property that has not been reported for this compound.
Antimicrobial and Antifungal Mechanisms
Carbamate derivatives have been widely investigated for their antimicrobial and antifungal properties. jocpr.comresearchgate.net The mechanism of action for these compounds can vary. For instance, some carbamate fungicides are known to target thiol groups in the enzymes of pathogenic fungi, leading to their inactivation. nih.gov
Studies on various N,N-disubstituted dithiocarbamates have demonstrated broad-spectrum antifungal activity. nih.gov The lipophilicity of these compounds, influenced by the nature of the substituents, can play a crucial role in their ability to penetrate microbial cell membranes. mdpi.com Quaternized chitosan (B1678972) derivatives, which carry a permanent positive charge, exhibit antimicrobial activity by interacting with the negatively charged cell membranes of microorganisms. mdpi.com
While specific studies on the antimicrobial and antifungal mechanisms of this compound are lacking, research on other carbamates suggests potential modes of action. For example, some aryl carbamate derivatives have shown significant antifungal activity against various plant pathogens. nih.govresearchgate.net The presence of the n-butyl and phenyl groups in this compound would confer a degree of lipophilicity that might facilitate its interaction with microbial membranes.
Interaction with Biological Systems
The biological effect of a compound is intrinsically linked to its interactions with molecular targets and its stability in a biological environment.
Molecular Interactions with Receptor Sites
The phenylcarbamate scaffold has been identified as a key pharmacophore for interaction with various biological receptors. For instance, phenylcarbamate derivatives have been synthesized and shown to bind to nicotinic acetylcholine receptors (nAChRs). nih.gov The nature of the substituents on the carbamate and the phenyl ring significantly influences the binding affinity and selectivity for different nAChR subtypes. nih.gov
Molecular modeling studies of conformationally constrained phenylcarbamate local anesthetics suggest that the phenyl ring can engage in stacking interactions with complementary receptor sites, while the carbamate group and its substituents can participate in hydrogen bonding and lipophilic interactions. nih.gov In the case of this compound, the N,N-disubstituted nature of the carbamate group, along with the phenyl and alkyl substituents, would dictate its three-dimensional shape and potential for interaction with specific receptor binding pockets. nih.gov
| Compound Class | Receptor/Target | Key Structural Features for Interaction | Reference |
|---|---|---|---|
| Phenylcarbamate derivatives | Nicotinic Acetylcholine Receptors (nAChRs) | Substituents on the carbamate and phenyl ring | nih.gov |
| Conformationally constrained phenylcarbamates | Local Anesthetic Receptor Sites | Phenyl ring (stacking), carbamate group (H-bonding, lipophilic interactions) | nih.gov |
| N,N-disubstituted-1,4-diazepane antagonists | Orexin Receptors | Intramolecular π-stacking and specific ring conformations | nih.gov |
Hydrolytic Stability in Biological Media
The stability of a carbamate in biological media is a critical determinant of its pharmacokinetic profile and duration of action. The hydrolysis of carbamates can lead to their inactivation. The rate of hydrolysis is highly dependent on the substitution pattern of the carbamate. nih.gov
Generally, N,N-disubstituted carbamates are more stable towards hydrolysis than their N-monosubstituted counterparts. nih.govacs.org The mechanism of basic hydrolysis for N,N-disubstituted phenylcarbamates typically proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism, which is generally slower than the elimination-addition (E1cB) mechanism observed for N-monosubstituted carbamates. nih.govacs.org
Studies on the alkaline hydrolysis of alkyl N-phenylcarbamates have shown that the rate of hydrolysis is influenced by the nature of the alkyl and aryl groups. researchgate.netrsc.org The presence of bulky substituents on the nitrogen atom can shield the carbonyl group from nucleophilic attack, thereby increasing stability. nih.gov Therefore, this compound, being an N,N-disubstituted carbamate, is expected to exhibit a higher degree of hydrolytic stability compared to N-monosubstituted phenylcarbamates. nih.govacs.org
| Carbamate Type | Hydrolysis Mechanism (Basic Conditions) | Relative Stability | Reference |
|---|---|---|---|
| N-Monosubstituted Phenylcarbamates | E1cB (Elimination-Addition) | Less stable | nih.govacs.org |
| N,N-Disubstituted Phenylcarbamates | BAc2 (Bimolecular Acyl-Oxygen Cleavage) | More stable | nih.govacs.org |
Factors Influencing Cell Membrane Permeability of this compound
The ability of a chemical compound to traverse the cell membrane is a critical determinant of its biological activity. For N,N-disubstituted carbamates, including this compound, this permeability is not a matter of simple diffusion but is governed by a complex interplay of various physicochemical properties of the molecule and the characteristics of the cell membrane itself. While specific experimental data on the membrane permeability of this compound is not extensively available in public literature, the following sections will discuss the key factors that are known to influence the cell membrane permeability of this class of compounds, drawing upon established principles of medicinal chemistry and biopharmaceutics.
The fundamental structure of this compound consists of a central carbamate moiety with an ethyl group attached to the oxygen atom, and both a n-butyl group and a phenyl group attached to the nitrogen atom. This specific arrangement of functional groups dictates its interaction with the lipid bilayer of the cell membrane.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.30 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 3.6 (Predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (the carbonyl oxygen and the ester oxygen) |
| Polar Surface Area (PSA) | 29.54 Ų |
Note: The LogP and PSA values are predicted based on the chemical structure and may vary slightly from experimental values.
The cell membrane is primarily a lipid bilayer, and as such, the lipophilicity of a molecule is a primary driver of its ability to passively diffuse across this barrier. The octanol-water partition coefficient (LogP) is a widely used measure of lipophilicity. A higher LogP value generally indicates greater lipid solubility and, consequently, enhanced membrane permeability. For this compound, the predicted LogP of 3.6 suggests a significant degree of lipophilicity, which would favor its partitioning into the lipid bilayer from the aqueous extracellular environment. The presence of the n-butyl and phenyl groups contributes significantly to this lipophilic character.
The molecular size and weight of a compound also play a crucial role. Generally, smaller molecules with lower molecular weights tend to permeate membranes more readily than larger, bulkier molecules. With a molecular weight of 221.30 g/mol , this compound falls within a range that is generally considered favorable for passive diffusion across cell membranes.
The capacity of a molecule to form hydrogen bonds with the aqueous environment and with the polar head groups of the phospholipids (B1166683) in the cell membrane can also influence its permeability. Molecules with a high number of hydrogen bond donors and acceptors tend to have a greater affinity for the aqueous phase, which can hinder their entry into the hydrophobic core of the membrane. This compound has no hydrogen bond donors and two hydrogen bond acceptors. This relatively low hydrogen bonding potential, coupled with its lipophilic nature, is expected to facilitate its passage across the cell membrane.
The polar surface area (PSA) is another important descriptor that correlates with membrane permeability. It is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. A lower PSA is generally associated with better membrane permeability. The calculated PSA of 29.54 Ų for this compound is relatively low, further supporting the likelihood of its efficient transport across the lipid bilayer.
While passive diffusion is a major route of entry for many lipophilic compounds, the role of membrane transporters cannot be entirely excluded without specific experimental investigation. Some carbamates have been shown to be substrates for efflux transporters, such as P-glycoprotein (P-gp), which can actively pump compounds out of the cell, thereby reducing their intracellular concentration and biological activity. The structural features of this compound, particularly the presence of the phenyl group, could potentially make it a substrate for such transporters. However, without experimental data from assays such as the Caco-2 permeability assay, which can assess active transport, the extent to which membrane transporters influence the permeability of this specific compound remains speculative.
Influence of Molecular Properties on Predicted Cell Membrane Permeability
| Molecular Property | Structural Feature of this compound | Predicted Influence on Permeability |
| Lipophilicity (LogP) | n-butyl and phenyl groups | High - Favors partitioning into the lipid bilayer. |
| Molecular Size (MW) | 221.30 g/mol | Favorable for passive diffusion. |
| Hydrogen Bonding | 0 donors, 2 acceptors | Low - Reduces interaction with the aqueous phase, facilitating membrane entry. |
| Polar Surface Area (PSA) | 29.54 Ų | Low - Correlates with good membrane permeability. |
Further research, including in vitro permeability assays and quantitative structure-activity relationship (QSAR) studies involving a series of related N,N-disubstituted carbamates, would be necessary to definitively elucidate the precise mechanisms and quantitative aspects of this compound's journey across the cell membrane.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of N,n Disubstituted Phenylcarbamates
Impact of Alkyl and Aryl Substitutions on Biological Efficacy
The biological activity of N,N-disubstituted phenylcarbamates is exquisitely sensitive to the nature of the substituents attached to the carbamate (B1207046) nitrogen and the phenyl ring. These modifications influence the molecule's size, shape, lipophilicity, and electronic properties, all of which are critical determinants of its interaction with biological targets.
Influence of Ethyl Ester Moiety Modifications
The ester group itself is a key contributor to the molecule's polarity and potential for hydrogen bonding, which can be critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target site. The mechanism of action for many phenylcarbamate herbicides involves interference with microtubule assembly, a process vital for cell division (mitosis). chemnet.com The carbamate functional group is known to be a key pharmacophoric element in this process.
Alteration of the ethyl group to other alkyl esters (e.g., methyl, propyl, isopropyl) would primarily modulate the compound's lipophilicity and steric bulk. A smaller ester, like a methyl ester, would slightly decrease lipophilicity, potentially affecting its ability to cross biological membranes. Conversely, a larger ester, such as a propyl or butyl ester, would increase lipophilicity. The optimal lipophilicity is often a delicate balance, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding, while low lipophilicity may hinder membrane permeability.
The following table illustrates the potential impact of modifying the ethyl ester moiety based on general chemical principles:
| Modification of Ethyl Ester | Expected Impact on Properties | Potential Effect on Biological Efficacy |
| Methyl Ester | Decrease in lipophilicity and steric bulk | May alter membrane permeability and metabolic stability, potentially leading to a change in activity. |
| Propyl/Isopropyl Ester | Increase in lipophilicity and steric bulk | Could enhance membrane permeability up to a certain point; steric hindrance might affect binding to the target. |
| Substituted Ethyl Ester (e.g., 2-chloroethyl) | Alteration of electronic properties and reactivity | Introduction of electron-withdrawing groups could influence the stability of the carbamate and its interactions. |
Effect of n-Butyl Group Variations
The n-butyl group attached to the nitrogen atom is a significant contributor to the lipophilic character of Ethyl N-n-butyl-N-phenylcarbamate. Variations in this alkyl chain have a pronounced effect on the compound's biological activity, a common theme in the SAR of many biologically active molecules.
Studies on related N-alkyl-N-phenylcarbamates and other classes of compounds have demonstrated that the length and branching of the N-alkyl substituent can significantly influence efficacy. Generally, increasing the length of the alkyl chain increases lipophilicity, which can enhance the compound's ability to penetrate the waxy cuticle of plants (in the case of herbicides) and traverse cell membranes to reach its intracellular target.
However, this relationship is not always linear. An optimal alkyl chain length often exists for maximal activity. Beyond this optimum, the increased lipophilicity can lead to sequestration in lipid-rich compartments, reducing the effective concentration at the target site. Moreover, an excessively bulky alkyl group might introduce steric hindrance, preventing the molecule from fitting optimally into its binding pocket on the target protein.
For instance, in a series of N-ethyl substituted cathinones, the potency of dopamine (B1211576) uptake inhibition showed an inverted U-shaped relationship with the length of the aliphatic side chain, increasing from methyl to propyl and then decreasing from butyl to pentyl. rsc.org A similar trend could be anticipated for N-alkyl-N-phenylcarbamates.
The table below summarizes the expected structure-activity relationships for variations in the n-butyl group:
| N-Alkyl Group Variation | Expected Impact on Properties | Likely Effect on Biological Efficacy |
| N-Methyl | Lower lipophilicity | Potentially reduced membrane permeability and efficacy. |
| N-Ethyl | - | - |
| N-Propyl | Increased lipophilicity | May lead to increased efficacy up to an optimal point. |
| N-Pentyl or larger | Higher lipophilicity | Could result in decreased efficacy due to over-lipophilicity or steric clashes. |
| Branched alkyl (e.g., isobutyl, sec-butyl, tert-butyl) | Altered steric profile | Branching can significantly impact the fit within the binding site, potentially increasing or decreasing activity depending on the target's topology. |
Research on some herbicidal compounds has shown that alkyl-substituted derivatives can be more active than their phenyl-substituted counterparts, highlighting the importance of the nature of the N-substituents. researchgate.net
Role of Phenyl Ring Substitutions (e.g., halogenation)
Substitution on the phenyl ring provides a powerful means to fine-tune the electronic and steric properties of N,N-disubstituted phenylcarbamates, thereby modulating their biological efficacy. The position and nature of the substituents are critical.
Halogenation is a common and effective strategy in the design of bioactive molecules. The introduction of halogen atoms (F, Cl, Br, I) can influence a compound's activity through several mechanisms:
Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.
Halogen Bonding: Halogen atoms can participate in halogen bonds, a type of non-covalent interaction with electron-donating atoms, which can contribute to the binding affinity. researchgate.net
Studies on various classes of compounds have shown that the position of the halogen substituent is crucial. For example, in some cases, meta-substitution is preferred over ortho or para substitution. youtube.com The type of halogen also matters, with activity sometimes increasing with the size of the halogen (Cl < Br < I), although a plateau or decrease in activity can also be observed. researchgate.net
The following table provides examples of how phenyl ring substitutions can impact activity:
| Phenyl Ring Substitution | Rationale for Impact on Efficacy |
| Halogenation (e.g., -Cl, -F) | Increases lipophilicity, can participate in halogen bonding, and alters electronic properties of the ring, potentially enhancing binding to the target. |
| Electron-donating groups (e.g., -CH3, -OCH3) | Can increase electron density in the ring, potentially influencing pi-pi interactions. Also affects lipophilicity. |
| Electron-withdrawing groups (e.g., -NO2, -CF3) | Significantly alters the electronic character of the ring, which can be favorable or unfavorable depending on the nature of the binding site. |
Conformational Preferences and Their Relation to Activity
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For a flexible molecule like this compound, which has several rotatable bonds, it can exist in multiple conformations. However, only a specific conformation, often referred to as the "bioactive conformation," is responsible for its interaction with the biological target.
The key rotatable bonds in this compound are around the carbamate linkage and the N-butyl and O-ethyl chains. The rotation around the N-phenyl bond and the C-N bond of the carbamate group is particularly important as it determines the relative orientation of the phenyl ring and the carbamate plane. Studies on related N,N-disubstituted phenylcarbamates have shown the existence of rotamers (conformational isomers) due to restricted rotation around the carbamate C-N bond. youtube.com
The crystal structure of a related compound, isopropyl-N-phenylcarbamate, reveals a specific conformation in the solid state, with a defined angle between the phenyl ring and the carbamate group. researchgate.net This provides a snapshot of a low-energy conformation, which may be relevant to its bioactive state. The N-C-O-C group in carbamates generally prefers a trans-configuration. researchgate.net
Pharmacophore Modeling and Ligand-Based Drug Design Principles
In the absence of a known 3D structure of the biological target, ligand-based drug design approaches are invaluable. Pharmacophore modeling is a cornerstone of this strategy. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. youtube.comfrontiersin.org
For N,N-disubstituted phenylcarbamates with herbicidal activity targeting mitosis, a pharmacophore model would likely include:
A hydrophobic/aromatic feature: Representing the phenyl ring, which is often involved in pi-pi stacking or hydrophobic interactions within the binding site.
A hydrogen bond acceptor: The carbonyl oxygen of the carbamate group is a strong hydrogen bond acceptor.
A hydrogen bond donor: The N-H group in primary or secondary carbamates can act as a hydrogen bond donor. While this compound is a tertiary carbamate and lacks an N-H bond, this feature is crucial for many other active carbamates.
By identifying a common pharmacophore among a series of active molecules, researchers can use this model as a 3D query to search large chemical databases for new compounds with different chemical scaffolds but the same essential features, a process known as virtual screening. This approach can accelerate the discovery of novel and potentially more potent or selective agents.
The following table outlines the key pharmacophoric features that would be considered in a model for this class of compounds:
| Pharmacophoric Feature | Corresponding Structural Element | Putative Interaction with Target |
| Aromatic Ring | Phenyl group | Pi-pi stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the carbamate | Formation of hydrogen bonds |
| Hydrophobic Center | n-Butyl group | Van der Waals interactions |
| Hydrophobic Center | Ethyl group | Van der Waals interactions |
Development and Validation of QSAR Models for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The goal of QSAR is to develop predictive models that can estimate the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug or pesticide discovery.
The development of a robust QSAR model involves several key steps:
Data Set Selection: A diverse set of compounds with accurately measured biological activities is required. This set is typically divided into a training set (to build the model) and a test set (to validate its predictive power).
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP for lipophilicity, molar refractivity for size), electronic properties (e.g., atomic charges, dipole moment), and topological or 3D properties.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to establish a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable).
Model Validation: This is a critical step to ensure the model is not just a correlation but has true predictive power. Validation is performed both internally (e.g., using cross-validation on the training set) and externally (by predicting the activity of the test set compounds). nih.gov
For N,N-disubstituted phenylcarbamates, a QSAR model might look like:
log(1/IC50) = c0 + c1(logP) + c2(Steric_Descriptor) + c3*(Electronic_Descriptor)
Where IC50 is the concentration required for 50% inhibition, and the coefficients (c0, c1, c2, c3) are determined by the regression analysis. Such a model would indicate that the biological activity is influenced by the lipophilicity, size, and electronic nature of the molecules.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D fields (steric and electrostatic) around the molecules. The resulting contour maps can provide a visual representation of where bulky groups or specific electronic features are likely to increase or decrease activity, offering valuable insights for the design of new analogs.
The validation of these models is paramount. Statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for the external test set are used to assess the quality and predictive ability of the QSAR model. A well-validated QSAR model can be a powerful tool in the rational design of new N,N-disubstituted phenylcarbamates with improved biological efficacy.
Environmental Fate and Degradation Mechanisms Academic Focus
Abiotic Degradation Pathways
Abiotic degradation encompasses the chemical and physical processes that break down a compound without the involvement of living organisms. For Ethyl N-n-butyl-N-phenylcarbamate, the primary abiotic degradation routes are hydrolysis, photodegradation, and other chemical decomposition reactions in various environmental matrices.
Hydrolysis in Aqueous Environments
Hydrolysis, the cleavage of chemical bonds by the addition of water, is a significant degradation pathway for many carbamates in aquatic environments. The rate of hydrolysis is often dependent on the pH of the water. For N-phenylcarbamates, alkaline hydrolysis is a particularly important process. rsc.org
Table 1: General Influence of pH on the Hydrolysis of N-Phenylcarbamates
| pH Condition | General Effect on Hydrolysis Rate | Primary Mechanism |
| Acidic | Generally slow | Specific acid catalysis |
| Neutral | Moderate | Neutral water attack |
| Alkaline | Significantly faster | Base-catalyzed (E1cB mechanism) |
This table is a generalized representation based on the behavior of related N-phenylcarbamate compounds.
Photodegradation and Photolysis Processes
Photodegradation, the breakdown of compounds by light, is another critical abiotic process that can affect the persistence of this compound in the environment, particularly in surface waters and on soil surfaces. nih.govfrontiersin.org The absorption of ultraviolet (UV) radiation can provide the energy needed to break the chemical bonds within the carbamate (B1207046) molecule.
Studies on alkyl N-arylcarbamates have demonstrated their susceptibility to photodegradation. acs.org The process can involve the cleavage of the ester or amide linkage, leading to the formation of various photoproducts. The specific products and the rate of degradation are dependent on the wavelength of light, the presence of photosensitizers in the environment (such as humic substances), and the chemical structure of the carbamate. While a specific photolysis quantum yield for this compound has not been reported in the surveyed literature, its structural similarity to other photolabile N-arylcarbamates suggests it would undergo photodegradation.
Chemical Decomposition in Varied Environmental Matrices
The chemical decomposition of this compound can also occur in different environmental matrices, such as soil and sediment, through various chemical reactions. These processes are influenced by the physicochemical properties of the matrix, including its composition, pH, and redox potential.
Biotic Degradation Pathways
Biotic degradation, mediated by living organisms, is a crucial mechanism for the complete mineralization of many organic compounds in the environment. For this compound, microbial activity in soil and water is the primary driver of its biological breakdown.
Microbial Degradation in Soil and Water Systems
A wide range of microorganisms, including bacteria and fungi, have been shown to degrade carbamate pesticides in both soil and aquatic environments. upm.edu.myepa.govresearchgate.netresearchgate.netconsensus.app The primary and often rate-limiting step in the microbial degradation of N-phenylcarbamates is the enzymatic hydrolysis of the carbamate linkage. nih.govnih.gov
Studies on the microbial degradation of structurally similar N-phenylcarbamates, such as chlorpropham (B1668850) (CIPC), have identified several bacterial genera capable of utilizing these compounds as a source of carbon and nitrogen. These include Pseudomonas, Achromobacter, Arthrobacter, and Flavobacterium. nih.gov The initial hydrolysis of the carbamate bond leads to the formation of an alcohol (ethanol in the case of ethyl esters) and a substituted aniline (B41778). In the case of this compound, this would yield ethanol (B145695) and N-n-butylaniline. These intermediate products are then typically further metabolized by the microorganisms. upm.edu.my
Table 2: Microbial Genera Implicated in the Degradation of N-Phenylcarbamates
| Microbial Genus | Environment | Reference |
| Pseudomonas | Soil | nih.gov |
| Achromobacter | Soil | nih.gov |
| Arthrobacter | Soil | nih.gov |
| Flavobacterium | Soil | nih.gov |
| Burkholderia | Activated Sludge | nih.gov |
| Gordonia | Activated Sludge | nih.gov |
This table is based on studies of related N-phenylcarbamate compounds and indicates potential degraders of this compound.
Role of Specific Microorganisms and Enzymes in Carbamate Metabolism
The enzymatic machinery responsible for the initial cleavage of the carbamate bond belongs to the class of hydrolases, specifically carboxylesterases or amidases. nih.govnih.gov These enzymes catalyze the hydrolytic cleavage of the ester or amide bond, respectively. Several carbamate hydrolase genes have been identified in degrading microorganisms, such as mcd, cehA, and cahA. nih.gov
Following the initial hydrolysis, the resulting N-n-butylaniline can be further degraded through various oxidative pathways. These pathways often involve hydroxylation of the aromatic ring, followed by ring cleavage to form aliphatic intermediates that can then enter central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to carbon dioxide, water, and inorganic nitrogen. The specific metabolic pathway can vary between different microbial species.
Environmental Persistence Studies and Mobility in Different Compartments
The persistence and mobility of this compound determine its potential to remain in the environment and move between soil, water, and air.
Persistence:
The persistence of a chemical is often described by its half-life, the time it takes for half of the initial amount to degrade. Data specific to this compound is scarce, but information on chlorpropham indicates that it is not considered persistent in soil, with a reported field half-life of around 30 days. nih.govepa.gov However, it may be more persistent in water systems. herts.ac.ukfera.co.uk One study showed that chlorpropham is relatively stable in sterile water in the dark, with about 90% remaining after 32 days in buffered solutions at various pH levels. epa.govepa.gov The N,N-disubstituted nature of this compound suggests it may be more stable and therefore more persistent than its N-monosubstituted counterparts under certain conditions. nih.govacs.org Research on chlorpropham has also highlighted its potential for persistence in building materials, such as the concrete flooring of potato stores, where it has been detected years after its last application. ahdb.org.ukresearchgate.net
Mobility:
The mobility of a chemical in soil is largely governed by its adsorption to soil particles, which is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com For chlorpropham, Koc values have been reported to range from 245 to 816, indicating low to moderate mobility in soil. nih.gov This suggests that it has a tendency to bind to soil organic matter and is less likely to leach into groundwater. fao.orgsagrainmag.co.zacaliforniaagriculture.org Given the structural similarities, this compound is also expected to exhibit low to moderate mobility in soil. The removal of organic matter has been shown to increase the mobility of chlorpropham. fao.org
In terms of volatility, chlorpropham is described as highly volatile. herts.ac.ukfera.co.uk This property could influence its distribution in the environment, allowing for movement from soil or water surfaces into the atmosphere.
Table 2: Environmental Fate Parameters of the Related Compound Chlorpropham
| Parameter | Value | Implication for Environmental Fate | Reference(s) |
|---|---|---|---|
| Soil Half-life | ~30 days | Not persistent in soil. | nih.govepa.gov |
| Water Stability | Relatively stable in sterile, dark water. | May be persistent in aquatic systems. | epa.govepa.gov |
| Soil Adsorption Coefficient (Koc) | 245 - 816 | Low to moderate mobility in soil. | nih.gov |
Advanced Analytical Methodologies for Research and Environmental Monitoring
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of organic compounds like Ethyl N-n-butyl-N-phenylcarbamate from complex mixtures. Both gas and liquid chromatography, often coupled with mass spectrometry, are powerful tools for its determination.
Gas chromatography is a suitable technique for the analysis of thermally stable and volatile compounds. While some carbamates are thermally labile, derivatization or the use of specific injection techniques can make GC a viable option. For compounds structurally similar to this compound, such as Butyl Phenylcarbamate, GC has been reported as an effective analytical method. The conditions for such an analysis would typically involve a capillary column with a specific stationary phase and a temperature-programmed oven to ensure the efficient separation of the analyte from other components in the sample.
A typical GC system for the analysis of carbamates would consist of:
Injector: A split/splitless or a programmed temperature vaporization (PTV) injector to handle the thermal sensitivity of the compound.
Column: A capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, which is a common choice for a wide range of organic compounds.
Detector: A flame ionization detector (FID) for general-purpose analysis or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds like carbamates.
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of a wide range of carbamates, including N-phenylcarbamates, due to its ability to handle less volatile and thermally sensitive compounds without the need for derivatization. A method for the determination of a closely related compound, ethyl N-phenyl carbamate (B1207046), has been developed using HPLC with ultraviolet (UV) detection. rsc.org This method can be adapted for this compound.
The separation is typically achieved on a reversed-phase column, such as a C18 or C8 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. Isocratic or gradient elution can be employed to optimize the separation. A study on the determination of N-phenylbenzamide and its intermediates also utilized a C18 column with an acetonitrile-sodium acetate (B1210297) buffer mobile phase and UV detection at 254 nm, demonstrating a robust method for similar structures. researchgate.net
Table 1: Illustrative HPLC Conditions for the Analysis of N-Phenylcarbamates
| Parameter | Condition |
| Column | Reversed-phase C18, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm or 254 nm |
| Injection Volume | 20 µL |
This table presents a generalized set of conditions and may require optimization for the specific analysis of this compound.
The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both the identification and quantification of this compound, even at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection of MS. For carbamate analysis, GC-MS can be used to confirm the identity of the compound by its mass spectrum, which provides a unique fragmentation pattern. A procedure for analyzing ethyl carbamate in alcoholic beverages utilized GC-MS in selective ion monitoring (SIM) mode, which enhances sensitivity by monitoring specific ions characteristic of the analyte. nih.gov This approach can be applied to the analysis of this compound, where characteristic ions would be selected for monitoring. The mass spectrum of the related compound, ethyl phenylcarbamate, is available in the NIST WebBook and can serve as a reference for identifying the fragmentation patterns of similar structures. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of carbamates as it circumvents the need for high temperatures that can cause degradation. LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is widely used for the analysis of pesticides, including carbamates, in environmental samples.
Spectroscopic Detection Methods in Environmental Samples
Spectroscopic methods are fundamental to the detection of analytes separated by chromatography and can also be used for direct analysis in some cases. For this compound, UV-Visible spectroscopy is a key detection method.
The presence of the phenyl group in the molecule results in strong ultraviolet (UV) absorbance. This property is exploited in HPLC-UV detection, where the absorbance of the eluent from the column is monitored at a specific wavelength, typically around 230 nm or 254 nm, where the compound exhibits maximum absorbance. The UV spectrum can also provide some structural information and can be used for preliminary identification. A database of UV/Vis spectra for aromatic substances can provide general information on the absorption characteristics of N-substituted anilines, which form the core of the target compound's chromophore. science-softcon.de The NIST WebBook also provides infrared (IR) spectra for related compounds like ethyl phenylcarbamate, which can be useful for structural elucidation. nist.gov
Sample Preparation and Extraction Techniques for Complex Matrices
The analysis of this compound in environmental samples such as soil, water, or biological tissues requires an efficient extraction and clean-up step to isolate the analyte from the complex matrix and remove interfering substances.
Liquid-Liquid Extraction (LLE) is a conventional method for extracting organic compounds from aqueous samples. A water-immiscible organic solvent, such as dichloromethane (B109758), is used to partition the analyte from the water phase. The U.S. Geological Survey has described a method for the determination of selected carbamate pesticides in water where dichloromethane is used for extraction. usgs.gov The organic extract is then concentrated and analyzed.
Solid-Phase Extraction (SPE) is a more modern and often more efficient technique for sample preparation. It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. The interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. For carbamates, C18 or other polymeric sorbents are commonly used. This technique is advantageous as it reduces solvent consumption and can provide a more concentrated and cleaner extract.
Accelerated Solvent Extraction (ASE) is an automated technique that uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples quickly and with less solvent than traditional methods. A study on the extraction of pesticides from corn flour demonstrated the use of methanol (B129727)/water with 1% formic acid as the extraction solvent in an ASE system, achieving good recovery rates. jmcs.org.mx
Table 2: Overview of Sample Preparation Techniques
| Technique | Matrix | Principle | Advantages |
| Liquid-Liquid Extraction (LLE) | Water | Partitioning between two immiscible liquid phases. usgs.gov | Simple, well-established. |
| Solid-Phase Extraction (SPE) | Water, Soil | Analyte is retained on a solid sorbent and then eluted. | Reduced solvent use, high concentration factor. |
| Accelerated Solvent Extraction (ASE) | Soil, Sediments, Tissues | Extraction with solvents at elevated temperature and pressure. jmcs.org.mx | Fast, automated, reduced solvent consumption. |
The selection of the appropriate sample preparation technique is critical for achieving accurate and reliable results in the analysis of this compound.
Applications in Chemical Synthesis and Materials Science Research
Role as Synthetic Intermediates in Organic Reactions
Ethyl N-n-butyl-N-phenylcarbamate serves as a valuable synthetic intermediate, primarily through two main reaction pathways: cleavage to generate a secondary amine and transcarbamoylation to transfer the carbamoyl (B1232498) moiety.
The cleavage of the carbamate (B1207046) C-N bond provides a route to synthesize N-butylaniline, a secondary amine. While carbamate hydrolysis can be challenging, various methods exist for the cleavage of carbamates in general, including acidic or basic hydrolysis and reductive cleavage. researchgate.netorganic-chemistry.orgorganic-chemistry.org The N,N-disubstituted nature of this compound makes it relatively stable, requiring specific and sometimes harsh conditions for cleavage compared to carbamates derived from primary amines. acs.org This stability can be advantageous, allowing other reactions to be performed on a molecule while the carbamate group remains intact. When desired, cleavage can be achieved to yield the N-butylaniline core for further elaboration in a synthetic sequence.
Alternatively, the compound can act as a carbamoylating agent in transcarbamoylation (or transurethanization) reactions. nih.govresearchgate.net In this process, the N-butyl-N-phenylcarbamoyl group is transferred from the ethyl ester to another nucleophile, such as an alcohol or another amine. This reaction can proceed through either an associative mechanism, where the new nucleophile attacks the carbonyl carbon, or a dissociative mechanism that involves the in-situ formation of an isocyanate intermediate. nih.govresearchgate.net This transformation is particularly useful for installing the specific N,N-disubstituted carbamoyl group onto a different molecular scaffold without resorting to the use of potentially hazardous isocyanates. acs.orgorganic-chemistry.org
Application as Protecting Groups in Multi-Step Synthesis
In multi-step organic synthesis, the temporary modification of a reactive functional group is a crucial strategy. Amines are frequently protected as carbamates to temper their nucleophilicity and basicity. masterorganicchemistry.commasterorganicchemistry.com Common examples include the Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl) groups, each with distinct conditions for removal. masterorganicchemistry.comchemistryviews.org
This compound can be viewed as a protecting group for the secondary amine, N-butylaniline. A key feature of N,N-disubstituted phenylcarbamates is their enhanced stability compared to carbamates derived from primary amines (NH-R). acs.org The absence of an acidic N-H proton prevents deprotonation-driven elimination pathways (E1cB mechanism), which are common for primary carbamates. researchgate.netacs.org This makes the N-butyl-N-phenylcarbamoyl group exceptionally robust and inert to a wide range of reaction conditions, particularly basic and nucleophilic reagents. acs.org
Deprotection, or the removal of the carbamoyl group to liberate the free secondary amine, would require specific, often forceful, conditions. General methods for carbamate cleavage, such as strong acid-catalyzed hydrolysis or reductive cleavage, could be applied. organic-chemistry.orgacs.org The stability of this particular protecting group allows for "orthogonal" protection strategies, where other, more labile protecting groups (like Boc or Fmoc) can be selectively removed elsewhere in the molecule while the N-butyl-N-phenylcarbamate remains untouched. masterorganicchemistry.com
| Protecting Group | Full Name | Common Cleavage Conditions | Stability of N,N-Disubstituted Analog |
| Boc | tert-Butoxycarbonyl | Strong Acid (e.g., TFA) masterorganicchemistry.com | High |
| Cbz | Benzyloxycarbonyl | Catalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.com | High |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., Piperidine) masterorganicchemistry.com | High |
| N-Butyl-N-phenylcarbamoyl | N/A | Requires harsh acid or reductive conditions organic-chemistry.orgacs.org | Very High (no N-H proton) acs.org |
Precursors for Polymer and Material Synthesis (e.g., Polyurethanes)
Polyurethanes are a major class of polymers traditionally synthesized from the reaction of diisocyanates and polyols. However, due to the toxicity of isocyanate precursors, significant research has focused on non-isocyanate routes to polyurethanes. researchgate.net One promising pathway involves the polycondensation of bis-carbamates with diols, driven by transcarbamoylation. researchgate.netacs.org
In this context, a molecule like this compound serves as a model for N-substituted carbamate precursors. The synthesis of polyurethanes could be envisioned by reacting a diol with a molecule containing two N-substituted carbamate functionalities. The reaction involves the nucleophilic attack of the diol's hydroxyl groups on the carbamate's carbonyl carbon, leading to the formation of a new urethane (B1682113) linkage and the elimination of ethanol (B145695). researchgate.netnih.gov This process, repeated in a step-growth polymerization, would yield a polyurethane. nih.gov
The use of N-substituted carbamates, such as the N-phenyl derivative, can influence the reaction conditions and the properties of the final polymer. Thermal decomposition of carbamates to generate isocyanates in situ is another strategy, though this often requires high temperatures. nih.govresearchgate.net The transcarbamoylation approach, often facilitated by catalysts, can proceed under milder conditions and offers a more direct, phosgene-free and isocyanate-free route to these versatile materials. acs.orgresearchgate.net
Exploration in Medicinal Chemistry Lead Optimization (without clinical trials)
The carbamate functional group is a key structural motif found in numerous approved drugs. acs.orgnih.govnoaa.gov It is valued for its chemical stability and ability to act as a bioisostere of amide or ester bonds, often improving pharmacokinetic properties. acs.orgnih.gov The N-phenylcarbamate scaffold, in particular, is a privileged structure in drug discovery.
A prominent example is Rivastigmine (B141), a drug used to treat Alzheimer's disease, which features an N-ethyl-N-methyl-phenylcarbamate core. nih.govresearchgate.net The structure of this compound is closely related, differing only in the specific alkyl groups attached to the nitrogen and ester oxygen. In medicinal chemistry, the process of "lead optimization" involves systematically modifying a hit compound to improve its potency, selectivity, and drug-like properties.
Starting from a core scaffold like N-phenylcarbamate, chemists explore the structure-activity relationship (SAR) by varying the substituents. nih.gov Research has shown that for certain biological targets, such as fatty acid amide hydrolase (FAAH), the size and nature of the N-alkyl substituent (like the n-butyl group) and the substitution on the O-aryl ring are critical for inhibitory potency. nih.govescholarship.org Therefore, a compound like this compound and its derivatives represent valuable tools for exploring the SAR of a chemical series during the pre-clinical lead optimization phase of drug discovery. nih.gov By synthesizing and testing analogues with different alkyl and aryl groups, researchers can identify the optimal combination to maximize therapeutic effect and minimize off-target activity.
| Compound Name | Structure | Therapeutic Area/Target (Example) |
| Rivastigmine | N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate | Alzheimer's Disease (Cholinesterase Inhibitor) nih.govresearchgate.net |
| URB524 | N-Cyclohexylcarbamic acid biphenyl-3-yl ester | Anxiety (Fatty Acid Amide Hydrolase Inhibitor) nih.gov |
| (Substituted) tert-Butyl Phenylcarbamate Derivatives | Varied | Anti-inflammatory, Antimicrobial researchgate.net |
Conclusion and Future Research Perspectives
Summary of Key Research Findings on Ethyl N-n-butyl-N-phenylcarbamate
Research on N-substituted carbamates, including structures analogous to this compound, has primarily focused on their synthesis and biological activities. Carbamates are recognized for their role as insecticides, herbicides, and fungicides, largely owing to their ability to inhibit crucial enzymes like acetylcholinesterase. delaware.govnoaa.gov The general stability of carbamate (B1207046) esters makes them suitable for long-term storage, yet they are susceptible to degradation in environmental and biological systems through hydrolysis and microbial action. ucanr.eduwho.int
The synthesis of N,N-disubstituted carbamates can be challenging. Traditional methods often involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.govnih.gov Modern approaches have explored catalyst systems, such as those using cerium dioxide and 2-cyanopyridine (B140075) with CO2, or palladium-catalyzed cross-coupling reactions, to create these compounds under milder and more efficient conditions. acs.orgorganic-chemistry.org Specifically, for N-aryl, N-alkyl carbamates, methods have been developed that avoid unstable intermediates, highlighting the ongoing effort to refine synthetic pathways. nih.gov
The biological activity of carbamates is intrinsically linked to their structure. The substituents on the nitrogen and oxygen atoms significantly influence their interaction with biological targets. acs.org For instance, some N-substituted aryl and alkyl carbamates have demonstrated inhibitory effects on plant germination. nih.gov While direct research on this compound is limited in publicly accessible literature, related compounds like Ethyl N-phenylcarbamate have been studied for their effects on cellular processes, such as inhibiting bud initiation in yeast, which can induce meiosis. ontosight.ainih.gov
Properties of Related Carbamates
| Compound | Molecular Formula | Reported Activity/Use | Reference |
|---|---|---|---|
| Ethyl N-phenylcarbamate | C9H11NO2 | Herbicidal, insecticidal, model for pesticide action studies. ontosight.ai | ontosight.ai |
| Carbofuran | C12H15NO3 | Broad-spectrum insecticide, nematicide. researchgate.nettandfonline.com | researchgate.nettandfonline.com |
| Chlorpropham (B1668850) | C10H12ClNO2 | Herbicide and plant growth regulator. nih.gov | nih.gov |
Remaining Challenges and Open Questions
Despite the wealth of knowledge on carbamates in general, significant gaps remain concerning this compound specifically. The primary challenge is the scarcity of dedicated studies on this compound. nih.gov Consequently, its precise biological activities, mechanism of action, and potential applications are largely inferred from related structures rather than direct evidence.
Key open questions include:
What are the specific enzyme targets of this compound, and what is its binding affinity compared to other N,N-disubstituted carbamates?
How do the n-butyl and phenyl groups on the nitrogen atom collectively influence its metabolic stability and environmental persistence? nih.gov
What is the toxicological profile of this specific compound on non-target organisms?
Can existing "green" synthetic methods be efficiently adapted for the high-yield production of this compound? acs.org
The study of carbamate chemistry at interfaces has also highlighted challenges related to their reaction with atmospheric CO2, which can alter their physicochemical properties and must be considered in experimental designs. researchgate.net
Proposed Future Research Directions
To address these challenges and unlock the potential of this compound, a multi-faceted research approach is necessary.
New Applications in Specialized Chemical Fields
While specific new applications for this compound are yet to be reported, research into the broader class of N,N-disubstituted carbamates points towards potential future uses. For instance, a recent study investigated a series of O-aromatic N,N-disubstituted (thio)carbamates as inhibitors of cholinesterases, enzymes relevant in neurodegenerative diseases. mdpi.com This suggests that N,N-disubstituted carbamates, potentially including this compound, could be explored as scaffolds in the design of new therapeutic agents. The chemical stability and ability of carbamates to modulate biological properties make them attractive moieties in medicinal chemistry. nih.govacs.org
Q & A
Q. What are the optimal catalytic systems for synthesizing Ethyl N-n-butyl-N-phenylcarbamate, and how do reaction conditions influence yield?
this compound can be synthesized via carbamate formation between phenyl isocyanate and ethyl N-n-butylamine. Heterogeneous catalysts like Zn/Al/Ce mixed oxides derived from hydrotalcite precursors are effective, achieving high yields (>85%) under mild conditions (80–120°C, 2–6 hours) . Key parameters include catalyst calcination temperature (optimal: 500°C) and solvent polarity. Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack, while non-polar solvents reduce byproduct formation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- NMR : H and C NMR confirm the carbamate linkage (C=O at ~155 ppm in C) and substituent positions (e.g., phenyl protons at 6.8–7.4 ppm in H) .
- FTIR : Strong absorption bands at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C asymmetric stretch) .
- Mass Spectrometry : GC/MS with electron ionization (EI) shows a molecular ion peak at m/z 221 (CHNO) and fragmentation patterns consistent with carbamate cleavage .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in ethanol, DCM, and DMSO. Stability studies indicate degradation at pH < 3 (hydrolysis to aniline derivatives) and temperatures >150°C (decarboxylation). Storage at 4°C in inert atmospheres (N) minimizes oxidative decomposition .
Advanced Research Questions
Q. How do steric and electronic effects of the N-butyl and N-phenyl groups influence the compound’s reactivity in nucleophilic environments?
The N-butyl group introduces steric hindrance, slowing nucleophilic attack at the carbamate carbonyl. Conversely, the electron-withdrawing phenyl group polarizes the carbonyl, increasing electrophilicity. DFT calculations show a 15% higher activation energy for hydrolysis compared to unsubstituted carbamates, correlating with experimental half-life increases (t = 48 hours vs. 12 hours in pH 7 buffer) .
Q. What mechanisms underlie the compound’s ecological toxicity, and how can bioaccumulation risks be mitigated?
this compound exhibits moderate toxicity to aquatic organisms (LC = 2.5 mg/L for Daphnia magna). Metabolism by cytochrome P450 enzymes generates reactive intermediates (e.g., epoxides), which bind to DNA and proteins. Remediation strategies include photocatalytic degradation using TiO/UV (90% degradation in 4 hours) and enzymatic hydrolysis with engineered esterases .
Q. What contradictions exist in reported catalytic efficiencies for carbamate synthesis, and how can they be resolved methodologically?
Discrepancies in catalytic activity (e.g., Zn/Al/Ce vs. CeO-ZrO systems) arise from differences in surface acidity and pore structure. For example:
- Zn/Al/Ce catalysts favor Brønsted acid sites, enhancing amine activation.
- CeO-ZrO relies on Lewis acid sites, which are less effective for bulky substrates. Standardized characterization (NH-TPD for acidity, BET for surface area) and reaction protocols (solvent, substrate ratio) are critical for cross-study comparisons .
Q. How can computational modeling optimize the design of carbamate derivatives for targeted drug delivery?
Molecular docking studies reveal that this compound’s lipophilic groups (phenyl, butyl) enhance blood-brain barrier penetration (logP = 2.8). QSAR models predict improved bioavailability by substituting the ethyl group with trifluoroethyl (logP = 3.1, 30% higher membrane permeability in Caco-2 assays) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
